1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F17Si/c1-31(12,13)3-2-4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBMWIXRKLGXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F17Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184995 | |

| Record name | [(Perfluorooctyl)ethyl]methyl dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-79-2 | |

| Record name | 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Perfluorooctyl)ethyl]methyl dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctylethyldichloromethyl silane;Perfluorooctylethyldichloromethyl silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane chemical structure and properties

An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane: Properties, Applications, and Protocols

Introduction

This compound is a fluorinated organosilane compound that has garnered significant interest in the fields of materials science, surface engineering, and nanotechnology. Its unique molecular structure, featuring a long perfluorinated tail and a reactive dichloromethylsilyl headgroup, enables the formation of self-assembled monolayers (SAMs) on various substrates. These SAMs dramatically alter the surface properties, imparting a high degree of hydrophobicity and oleophobicity. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, applications, and handling of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is dichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilane[1]. It is also commonly referred to by its CAS Registry Number: 3102-79-2[1].

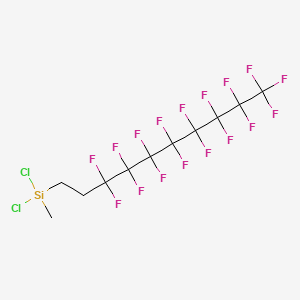

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

The distinct properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications and for ensuring safe handling.

| Property | Value | Reference |

| Molecular Formula | C11H7Cl2F17Si | [1] |

| Molecular Weight | 561.14 g/mol | [2] |

| CAS Number | 3102-79-2 | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 205 °C | [2] |

| Melting Point | 26-27 °C | [2] |

| Density | 1.63 g/cm³ | [2] |

Reactivity and Mechanism of Surface Modification

The utility of this compound in surface modification stems from the reactivity of its dichloromethylsilyl headgroup. This group readily undergoes hydrolysis in the presence of trace amounts of water to form reactive silanol intermediates. These silanols can then condense with hydroxyl groups present on the surface of various substrates, such as silicon wafers, glass, and metal oxides, to form stable covalent Si-O-Si bonds. The long perfluorodecyl tail, being highly non-polar, orients away from the surface, creating a low-energy, non-stick, and repellent monolayer.

The hydrolysis and condensation process can be summarized as follows:

-

Hydrolysis: The Si-Cl bonds are unstable in the presence of water and hydrolyze to form silanol (Si-OH) groups and hydrochloric acid (HCl) as a byproduct.

-

Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups (-OH) on the substrate surface, forming a covalent bond and releasing a molecule of water.

-

Cross-linking: Adjacent silanol groups on the surface can also condense with each other, forming a cross-linked polysiloxane network that enhances the stability and durability of the coating.

Mechanism of Surface Modification

Sources

Synthesis and purification of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane

An In-Depth Technical Guide to the Synthesis and Purification of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane

Introduction

This compound (CAS No: 3102-79-2, Molecular Formula: C₁₁H₇Cl₂F₁₇Si) is a specialized organosilicon compound of significant interest in materials science and surface chemistry.[1][2] Its unique molecular architecture, combining a reactive methyldichlorosilyl headgroup with a long, inert perfluorinated tail, makes it an exceptional precursor for creating low-energy, highly durable surfaces. These surfaces exhibit pronounced hydrophobicity and oleophobicity, finding applications in self-cleaning coatings, anti-stiction layers in microfabrication, and moisture-repellent treatments for sensitive electronics.

The synthesis of this molecule is primarily achieved through the catalytic hydrosilylation of 1H,1H,2H,2H-perfluoro-1-decene with methyldichlorosilane.[3] This guide provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol for its synthesis, and a robust methodology for its purification, tailored for researchers and professionals in chemical development.

Part 1: The Chemistry of Synthesis - Catalytic Hydrosilylation

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond (C=C).[3] This process is the cornerstone for producing a vast array of organosilicon compounds.

Reaction Scheme:

The synthesis proceeds via the addition of methyldichlorosilane to 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene:

CF₃(CF₂)₇CH=CH₂ + CH₃SiHCl₂ --(Catalyst)--> CF₃(CF₂)₇CH₂CH₂Si(CH₃)Cl₂

The Catalytic Mechanism: A Deeper Look

For platinum-group metal catalysts, the reaction is widely accepted to proceed via the Chalk-Harrod mechanism .[3] This catalytic cycle provides a clear rationale for the reaction's efficiency and selectivity.

-

Oxidative Addition: The catalyst, typically a low-valent platinum complex, activates the methyldichlorosilane by oxidatively adding the Si-H bond to the metal center.

-

Olefin Coordination: The perfluoroalkene coordinates to the platinum-silyl-hydrido intermediate.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is crucial as it dictates the product's regiochemistry. The insertion occurs in an anti-Markovnikov fashion, where the silicon atom attaches to the terminal, less sterically hindered carbon of the double bond.[3][4] This is the thermodynamically favored pathway.

-

Reductive Elimination: The final product, this compound, is released from the metal center, regenerating the active catalyst for the next cycle.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Catalyst Selection: An Expert's Perspective

The choice of catalyst is paramount for a successful reaction. While platinum-based catalysts are the industry standard, the electron-deficient nature of perfluorinated alkenes presents a unique challenge.

| Catalyst Type | Examples | Advantages | Considerations for Fluoroalkenes |

| Platinum-Based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity, commercially available.[4] | Can be sluggish or require higher temperatures due to the low electron density of the C=C bond.[4][5] |

| Cobalt-Based | Octacarbonyldicobalt (Co₂(CO)₈) | Demonstrated effectiveness for hydrosilylating electron-deficient fluoro-olefins.[4] | May require specific activation or handling procedures. |

| Rhodium-Based | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Generally effective for hydrosilylation. | Performance with fluoroalkenes can be variable; often less active than platinum.[4] |

For this specific synthesis, while platinum catalysts can work, cobalt carbonyl complexes often provide a more reliable and efficient alternative, mitigating the deactivating effect of the electron-withdrawing perfluoroalkyl chain.[4]

Part 2: Experimental Protocol - Synthesis

This protocol details the synthesis using a platinum-based catalyst, which is often more accessible. Extreme care must be taken to ensure anhydrous conditions throughout the procedure.

Materials and Equipment

| Reagent | CAS No. |

| 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene | 21652-58-4 |

| Methyldichlorosilane | 75-54-7 |

| Karstedt's Catalyst (platinum-divinyltetramethyldisiloxane) | 68478-92-2 |

| Anhydrous Toluene (solvent) | 108-88-3 |

-

Glassware: Oven-dried three-neck round-bottom flask, dropping funnel, condenser, and magnetic stir bar.

-

Other: Schlenk line or nitrogen/argon manifold, syringe, cannula, heating mantle, and magnetic stirrer.

Safety First: Handling Chlorosilanes

-

Moisture Sensitivity: Methyldichlorosilane reacts violently with water, releasing large amounts of corrosive hydrogen chloride (HCl) gas.[6] All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).[7]

-

Corrosivity: Chlorosilanes and the resulting HCl are extremely corrosive to the skin, eyes, and respiratory tract.[2][8]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene), and a flame-retardant lab coat.[8][9] The entire procedure must be performed in a properly operating chemical fume hood.[7]

Step-by-Step Synthesis Protocol

-

Inert Atmosphere Setup: Assemble the dry glassware and purge the system with nitrogen or argon for at least 30 minutes to eliminate air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: To the three-neck flask, add 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene (1.0 eq) and anhydrous toluene. Begin vigorous stirring.

-

Catalyst Addition: Using a syringe, add Karstedt's catalyst (typically 10-20 ppm Pt relative to the silane) to the stirred solution.

-

Silane Addition: Charge the dropping funnel with methyldichlorosilane (1.1 eq). Add the silane to the reaction flask dropwise over 30-60 minutes. A slight exotherm is often observed; maintain the reaction temperature below 40°C using a water bath if necessary. The slow addition is critical to control the reaction rate and prevent overheating.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by taking small, quenched aliquots for analysis by Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the vinyl protons from the starting alkene.

-

Solvent Removal: Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator. The remaining crude oil is the desired product, which now requires purification.

Part 3: Purification and Characterization

Purification is essential to remove the platinum catalyst, any unreacted starting materials, and potential side products.

Method of Choice: Vacuum Distillation

Given the high molecular weight and boiling point of the product, purification is best achieved by vacuum distillation.[1] This technique allows the compound to boil at a significantly lower temperature, preventing thermal degradation that could occur at atmospheric pressure.

Purification Protocol

-

Setup: Assemble a vacuum distillation apparatus using dry glassware. It is crucial to use a well-sealed system to maintain a low pressure.

-

Distillation: Transfer the crude product to the distillation flask. Slowly reduce the pressure and begin heating the flask gently with a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point. The boiling point of this compound is approximately 205-207°C at atmospheric pressure, but will be substantially lower under vacuum.[1] For example, a similar, smaller compound boils at 97-100°C at 4-5 mmHg.[4]

-

Storage: The purified, colorless liquid should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, ¹⁹F, ²⁹Si NMR) to confirm the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the absence of C=C and Si-H stretches from the starting materials and the presence of the Si-Cl bond.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 561.14 g/mol | [1][2] |

| CAS Number | 3102-79-2 | [1][2] |

| Boiling Point | 478-480 K (205-207 °C) | [1] |

| Formula | C₁₁H₇Cl₂F₁₇Si | [1][2] |

Process Summary

The entire workflow, from initial setup to the final purified product, requires meticulous attention to detail, particularly regarding the exclusion of moisture.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C11H7Cl2F17Si | CID 137826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. research.utwente.nl [research.utwente.nl]

- 6. amp.generalair.com [amp.generalair.com]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. globalsilicones.org [globalsilicones.org]

- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]

CAS number for 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane for Advanced Research Applications

CAS Number: 3102-79-2

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organosilane compound critical for advanced surface modification. With the CAS Number 3102-79-2, this molecule is distinguished by its unique bifunctional structure: a dichloromethylsilyl head group for covalent surface anchoring and a long perfluorinated tail for imparting specialized surface properties.[1][2][3][4] This document delves into its physicochemical properties, reaction mechanisms, and key applications in creating ultra-hydrophobic and oleophobic surfaces. For researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, safety and handling procedures, and insights into its utility in fields such as microfluidics, medical device coatings, and biosensor development.

Introduction to a Key Surface Modifier

This compound belongs to the family of fluoroalkylsilanes (FAS), compounds renowned for their ability to dramatically lower the surface energy of substrates.[5] Its structure consists of a reactive dichlorosilane head that can form robust covalent bonds with hydroxyl-terminated surfaces like glass, silicon dioxide, and ceramics.[4] The molecule's other end is a long, highly fluorinated alkyl chain (C8F17) that is responsible for its exceptional water and oil repellency (hydrophobicity and oleophobicity).[6][7] This dual characteristic allows for the formation of stable, low-energy self-assembled monolayers (SAMs), making it an invaluable tool in materials science, particularly for applications requiring precise control over surface wettability and friction.[4]

Physicochemical Properties

The specific molecular structure of this silane dictates its physical properties and reactivity. The presence of the dichlorosilane group makes it highly susceptible to moisture.[2] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 3102-79-2 | [1][3] |

| Molecular Formula | C11H7Cl2F17Si | [1][3][8] |

| Molecular Weight | 561.14 g/mol | [1][8] |

| Appearance | Colorless Liquid | [6] |

| Density | 1.63 g/cm³ | [2] |

| Boiling Point | 205 °C | [2] |

| Melting Point | 26-27 °C | [2] |

| Refractive Index | 1.346 | [2] |

| Flash Point | >65 °C | [2] |

| Key Characteristic | Moisture Sensitive | [2] |

Core Reaction Mechanism: Surface Anchoring and Self-Assembly

The primary utility of this compound stems from its reaction with surfaces containing hydroxyl (-OH) groups. This process involves two key steps:

-

Hydrolysis: The dichlorosilane head reacts rapidly with trace amounts of water, replacing the chlorine atoms with hydroxyl groups to form a highly reactive silanol intermediate. This reaction releases hydrogen chloride (HCl) as a byproduct.[9][10]

-

Condensation: The newly formed silanol groups on the molecule then condense with the hydroxyl groups on the substrate surface (e.g., Si-OH on a silicon wafer), forming stable, covalent siloxane (Si-O-Si) bonds.[4][11] Lateral condensation between adjacent silane molecules can also occur, creating a cross-linked, robust monolayer.

This mechanism allows for the creation of a densely packed, oriented monolayer where the fluorinated tails are projected away from the surface, creating a low-energy, non-stick interface.

Applications in Scientific Research and Drug Development

The ability to precisely engineer surface properties makes this compound highly valuable for a range of advanced applications.

Creation of Superhydrophobic and Oleophobic Surfaces

The primary application is the creation of surfaces that repel both water and oils. The dense layer of fluorinated tails reduces surface energy, causing liquids to bead up with high contact angles (>150° for superhydrophobicity) and slide off easily.[12] This is fundamental for developing:

-

Self-cleaning materials: For glassware, lenses, and sensors that resist fouling.[6]

-

Anti-icing coatings: By preventing water adhesion and spreading.

-

Stain-resistant textiles and coatings. [13]

Microfluidics and Lab-on-a-Chip Devices

In microfluidics, controlling fluid flow and preventing protein/cell adhesion is critical. Treating microchannels with this compound:

-

Reduces non-specific binding: Prevents analytes, proteins, or cells from sticking to channel walls, improving the accuracy of assays.

-

Enables droplet-based microfluidics: Creates hydrophobic channels that facilitate the manipulation of discrete aqueous droplets in an immiscible oil phase.[4]

Surface Functionalization of Medical Devices and Biosensors

For drug development and biomedical research, surface interactions are paramount. This silane can be used to:

-

Functionalize medical implants: To reduce biofouling and improve biocompatibility.

-

Coat nanosized medical devices: A related compound, 1H,1H,2H,2H-Perfluorodecyltriethoxysilane, is used for this purpose, highlighting the utility of this chemical class.

-

Improve biosensor performance: By creating a clean, repellent background surface, the signal-to-noise ratio can be enhanced by minimizing non-specific binding of interfering molecules.

While not a drug itself, its role in fabricating the tools used for drug discovery and delivery—from diagnostic chips to coated delivery vehicles—is significant.

Experimental Protocol: Surface Modification of Silicon Wafers

This protocol details the vapor-phase deposition method for creating a hydrophobic monolayer on a silicon wafer, a common substrate in research. This self-validating process can be confirmed by measuring the water contact angle before and after treatment.

Objective: To form a stable, hydrophobic this compound monolayer on a silicon substrate.

Materials:

-

Silicon wafers with a native oxide layer (or glass slides)

-

This compound

-

Anhydrous toluene or hexane (optional, for solution-phase deposition)

-

Isopropanol, acetone, and deionized water

-

Nitrogen gas source

-

Vacuum desiccator and vacuum pump

-

Contact angle goniometer

Step-by-Step Methodology

-

Substrate Cleaning & Hydroxylation (Critical Step):

-

Sonicate the silicon wafer sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

-

Dry the wafer under a stream of nitrogen gas.

-

To ensure a high density of surface hydroxyl groups, treat the wafer with an oxygen plasma cleaner for 2-5 minutes or immerse it in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (Extreme Caution: Piranha solution is highly corrosive and explosive when mixed with organic solvents).

-

Rinse thoroughly with deionized water and dry with nitrogen. The surface should be highly hydrophilic at this stage (water contact angle <10°).

-

-

Vapor-Phase Deposition:

-

Place the cleaned, dried wafers in a vacuum desiccator.

-

In a small, open vial, place a few drops (e.g., 100 µL) of this compound inside the desiccator, ensuring the liquid does not touch the substrates.

-

Evacuate the desiccator using a vacuum pump for 10-20 minutes to create a low-pressure environment and allow the silane to vaporize.[4]

-

Close the desiccator valve and leave the substrates exposed to the silane vapor for 2-12 hours at room temperature. The trace amount of adsorbed water on the hydroxylated surface is sufficient to initiate the reaction.[4]

-

-

Post-Deposition Curing and Cleaning:

-

Vent the desiccator (preferably in a fume hood) and remove the coated wafers.

-

To remove any physisorbed (non-covalently bonded) silane molecules, sonicate the wafers in anhydrous toluene or isopropanol for 5-10 minutes.

-

Dry the wafers with nitrogen gas.

-

(Optional) Bake the wafers at 100-120 °C for 30-60 minutes to promote further cross-linking within the monolayer and drive off any remaining water.

-

-

Validation:

-

Measure the static water contact angle on the coated surface. A successful monolayer deposition should yield a contact angle >110°. The surface should be visibly water-repellent.

-

Sources

- 1. This compound CAS#: 3102-79-2 [m.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 5. 1H 1H 2H 2H Perfluorodecyltrichlorosilane, CAS 78560 44 8 | Changfu Chemical [cfsilicones.com]

- 6. 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane | 83048-65-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C11H7Cl2F17Si | CID 137826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. DICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane

Introduction: Understanding the Compound and Its Inherent Risks

This compound is a fluorinated organosilane compound utilized by researchers for creating self-assembled monolayers and modifying surface properties, imparting hydrophobicity and oleophobicity. Its bifunctional nature, with a reactive dichlorosilane headgroup and a fluorinated tail, makes it highly effective for these applications. However, the very reactivity that makes it useful also presents significant handling challenges.

This guide serves as a technical resource for scientists and laboratory professionals, providing a framework for the safe handling, storage, and emergency management of this compound. The core hazard associated with this and other chlorosilanes is their extreme sensitivity to moisture. The dichlorosilane group readily hydrolyzes upon contact with atmospheric water, water from improper handling, or biological tissues, to produce highly corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is exothermic and the primary cause of the severe burns and respiratory tract damage associated with exposure.[1] Adherence to the protocols outlined below is not merely procedural but is essential for mitigating these risks and ensuring a self-validating system of laboratory safety.

Section 1: Hazard Identification and Analysis

A thorough understanding of the hazards is the foundation of safe handling. The primary danger of this compound is its classification as a corrosive material that causes severe skin burns and serious eye damage.[3]

Mechanism of Corrosivity: The hazardous nature of this compound is intrinsically linked to its reaction with water:

R-Si(CH₃)Cl₂ + 2H₂O → R-Si(CH₃)(OH)₂ + 2HCl

The generated hydrogen chloride (HCl) is a strong acid that is responsible for the corrosive effects on skin, eyes, and the respiratory system.[1] Inhalation of vapors or mists can lead to severe irritation, inflammation, edema, and chemical burns in the respiratory tract.[1] Direct contact with the liquid causes profound chemical burns to the skin and can result in irreversible eye damage, including blindness.[1][2] Ingestion can cause severe burns to the mouth, throat, and esophagus, with a risk of perforation.[1][2]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a standardized classification of the chemical's hazards.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[4][5] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[5][6] |

| Flammable Liquid | 4 | H227: Combustible liquid[4][5] |

This data is aggregated from notifications to the ECHA C&L Inventory.[3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Personal protective equipment is the last line of defense; it should always be used in conjunction with robust engineering controls.[7]

Engineering Controls: The Primary Barrier

The fundamental principle is to minimize vapor exposure and prevent contact with moisture.

-

Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[8] This contains vapors and provides a controlled environment.

-

Glove Box: For procedures requiring a strictly inert atmosphere to prevent hydrolysis, a glove box backfilled with an inert gas like nitrogen or argon is the required engineering control.[8]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[8]

Personal Protective Equipment (PPE): A System for Personal Safety

The selection of PPE must be based on a risk assessment of the specific procedure being performed.

| Body Part | PPE Specification | Rationale and Causality |

| Eyes/Face | Chemical splash goggles AND a full-face shield.[1][7] | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield protects the entire face from splashes during transfers or in the event of a container failure.[7] |

| Hands | Elbow-length PVC or neoprene gloves.[1] | This material provides resistance against corrosive HCl. Nitrile gloves offer less protection and should be avoided for prolonged contact. Double gloving can be considered. Gloves must be inspected for integrity before each use.[9] |

| Body | Flame-resistant laboratory coat (e.g., Nomex) buttoned completely.[8][9] | Protects skin from incidental contact and splashes. Natural fibers like cotton are preferable to synthetic materials like polyester, which can melt and adhere to skin in a fire.[8] |

| Feet | Closed-toe, chemical-resistant shoes.[9] | Protects feet from spills. Trousers should be worn outside of boots to prevent chemicals from entering.[1] |

| Respiratory | Use is conditional. A Type AB-P filter respirator may be required for high concentrations or during spill cleanup.[1][10] | Use of a respirator requires specific training, fit-testing, and medical clearance.[9][10] It is not a substitute for proper engineering controls. |

Section 3: Safe Handling and Experimental Workflow

A systematic, pre-planned approach to handling is crucial. Before any procedure, perform a "dry run" without the chemical to identify potential hazards.[8]

Workflow for Safe Handling and Dispensing

Caption: Workflow for handling moisture-sensitive dichlorosilane.

Step-by-Step Handling Protocol

-

Preparation :

-

Don all required PPE as detailed in Section 2.2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary apparatus, ensuring glassware is oven-dried to remove residual moisture.

-

Allow the reagent bottle to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[11]

-

-

Inert Atmosphere Transfer :

-

This chemical is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Many suppliers provide bottles with a septum-sealed cap (e.g., Sure/Seal™) to facilitate transfer.

-

Puncture the septum with a needle connected to a source of dry inert gas to create a positive pressure. Use a second needle as a vent.

-

Use a clean, dry syringe or cannula to withdraw the desired amount of liquid. The inert gas will replace the volume of liquid removed, preventing moist air from entering the bottle.

-

-

Post-Transfer and Cleanup :

-

Carefully remove the syringe and immediately quench any residual reagent in the needle by drawing up and expelling a non-reactive solvent (like hexane) into a separate waste beaker.

-

Securely reseal the main reagent container. Parafilm can be wrapped around the cap for extra security during storage.

-

Decontaminate any surfaces that may have come into contact with the chemical.

-

Dispose of all contaminated materials (syringes, gloves, absorbent pads) as hazardous waste according to institutional guidelines.[12]

-

Remove PPE and wash hands thoroughly with soap and water.[2]

-

Section 4: Storage and Incompatibility

Improper storage is a common cause of chemical incidents. Due to its reactivity with water, specific storage conditions are mandatory.

-

Storage Conditions : Store in a cool, dry, well-ventilated area designated as a corrosives storage area.[2][6][13] The storage location must be free from excess humidity and never be under a sink.[8][13] Containers must be kept tightly sealed, preferably under an inert gas, to prevent reaction with atmospheric moisture.

-

Container Integrity : Regularly inspect containers for signs of damage, corrosion, or pressure buildup.[2][8] Bulging containers may indicate water contamination and HCl gas generation and should be handled with extreme caution.

-

Incompatible Materials : Store separately from the following substances to prevent violent reactions:

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Spill Response Protocol

For any spill, follow the R.E.S.C.U.E./C.R.S.C. principle.[15] Only personnel trained in hazardous spill cleanup should perform these actions.[16] If there is any doubt about your ability to handle the spill, evacuate and call for emergency response.[16][17]

-

RESCUE / ALERT : Immediately alert others in the area and your supervisor.[12] If necessary, evacuate the laboratory.[15] Attend to any injured or contaminated persons.

-

CONFINE : Close the doors to the laboratory to confine vapors.[15] Prevent the spill from spreading or entering drains by using absorbent socks or other barriers.[12][18]

-

REPORT : Report the spill to your institution's Environmental Health & Safety (EHS) department.[15]

-

SECURE : Secure the area to prevent unauthorized entry.[15]

-

CLEANUP : This should only be performed by trained personnel wearing appropriate PPE, including respiratory protection if necessary.[12][15]

-

Eliminate Ignition Sources : If the material is flammable, turn off all potential ignition sources.[17][18]

-

Absorb Spill : Cover the spill with an inert, dry absorbent material such as clay, sand, or a commercial sorbent.[18] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

-

Collect Waste : Carefully scoop the absorbed material into a compatible, leak-proof container (e.g., a polyethylene pail).[12]

-

Decontaminate : Wipe down the spill area with a mild detergent and water (once the bulk material is removed and the area is well-ventilated).[12]

-

Dispose : Label the container as hazardous waste ("Spill debris containing this compound") and arrange for disposal through your EHS office.[12]

-

First Aid Measures

Immediate medical attention is required for all exposures.[14]

-

Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2] Seek urgent medical attention.

-

Skin Contact : Immediately flush the affected area with large amounts of water while removing all contaminated clothing and footwear.[1][2] A safety shower should be used if available.[2] Continue flushing and seek immediate medical attention.

-

Inhalation : Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Lay the patient down and keep them warm and rested.[1] Seek urgent medical attention, as lung edema may be delayed.[1]

-

Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water. If the person is conscious, have them drink small amounts of water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Firefighting Procedures

-

Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6][14]

-

Unsuitable Extinguishing Media : DO NOT USE WATER. [2][7] Water will react violently with the chemical, generating heat and large quantities of toxic and corrosive HCl gas, which can over-pressurize and rupture containers.[1][2]

-

Firefighter Protection : Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[6][14]

Conclusion

This compound is a valuable compound for surface modification, but its inherent reactivity demands a culture of safety and meticulous handling. The primary hazard stems from its violent reaction with moisture to produce corrosive hydrogen chloride. By understanding this core principle and implementing the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks and handle this chemical with the respect it requires.

References

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

University of California, Berkeley - Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

-

Praxair. (2001). Dichlorosilane Safety Data Sheet. Retrieved from [Link]

-

Alfa Aesar. (2011). 1H,1H,2H,2H-Perfluorodecyltrichlorosilane Safety Data Sheet. Retrieved from [Link]

-

Silicones Environmental, Health and Safety Council. (2017). Global Safe Handling of Chlorosilanes. Retrieved from [Link]

-

Alltracon. (2024). Properly Storing Hazardous Chemicals in Your Facility. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]

-

Circuit Technology. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from [Link]

-

Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | C11H7Cl2F17Si | CID 137826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. louisville.edu [louisville.edu]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. globalsilicones.org [globalsilicones.org]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. ece.ualberta.ca [ece.ualberta.ca]

- 11. physicsforums.com [physicsforums.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. alltracon.com [alltracon.com]

- 14. fishersci.com [fishersci.com]

- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 16. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 18. umanitoba.ca [umanitoba.ca]

A Comprehensive Technical Guide to the Hydrolysis Mechanism of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane

Abstract

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane (PFDMS) is a prominent organosilane compound extensively utilized for creating low surface energy coatings that are both hydrophobic and oleophobic.[1] The efficacy of these coatings is fundamentally dependent on the hydrolysis and subsequent condensation of the dichlorosilane headgroup. This guide provides an in-depth exploration of the core chemical mechanisms governing the hydrolysis of PFDMS. We will dissect the multi-step reaction pathway, from the initial nucleophilic attack by water to the formation of reactive silanol intermediates and their eventual polymerization into a stable polysiloxane network. Furthermore, this document outlines key experimental considerations and provides a validated protocol for monitoring the reaction kinetics, ensuring a robust and reproducible surface modification process.

Introduction: The Significance of PFDMS in Advanced Surface Modification

Organosilanes, particularly those bearing fluorinated alkyl chains, are indispensable in modern materials science. This compound (C₁₁H₇Cl₂F₁₇Si)[2][3] stands out due to its unique molecular architecture: a dichloromethylsilyl reactive head and a long perfluorinated tail. This structure allows it to covalently bond to hydroxyl-rich surfaces while orienting the low-energy fluorocarbon chain outwards, leading to surfaces with exceptional water and oil repellency.[1] Understanding the hydrolysis mechanism is paramount, as it is the foundational step that dictates the formation, structure, and ultimate performance of the resulting siloxane film.

The overall transformation is a two-stage process:

-

Hydrolysis: The reactive Si-Cl bonds are converted to Si-OH (silanol) groups.

-

Condensation: The silanol groups react with each other and with surface hydroxyls to form a cross-linked polysiloxane network (Si-O-Si).

The Core Hydrolysis Mechanism: A Stepwise Elucidation

The hydrolysis of dichlorosilanes, including PFDMS, is a rapid reaction that proceeds via nucleophilic substitution at the silicon center.[4] Water acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving groups. The presence of two chlorine atoms means the hydrolysis occurs in a sequential manner.

Step 1: First Hydrolysis - Formation of the Chlorosilanol Intermediate

The process initiates with the attack of a water molecule on the silicon atom of the PFDMS molecule. This leads to the cleavage of one of the silicon-chlorine bonds. The products of this first step are the intermediate 1H,1H,2H,2H-Perfluorodecylmethylchlorosilanol and a molecule of hydrogen chloride (HCl).

Reaction: C₈F₁₇CH₂CH₂Si(CH₃)Cl₂ + H₂O → C₈F₁₇CH₂CH₂Si(CH₃)(OH)Cl + HCl

This reaction is generally fast, as chlorosilanes are highly sensitive to moisture.[1]

Step 2: Second Hydrolysis - Formation of the Silanediol

The remaining Si-Cl bond on the chlorosilanol intermediate is also susceptible to nucleophilic attack by another water molecule. This second hydrolysis step yields the fully hydrolyzed 1H,1H,2H,2H-Perfluorodecylmethylsilanediol and another molecule of HCl.

Reaction: C₈F₁₇CH₂CH₂Si(CH₃)(OH)Cl + H₂O → C₈F₁₇CH₂CH₂Si(CH₃)(OH)₂ + HCl

The resulting silanediol is a highly reactive monomer, poised for condensation.

Step 3: Condensation - The Path to a Polysiloxane Network

The silanol groups (Si-OH) generated during hydrolysis are thermodynamically unstable and readily undergo condensation reactions to form stable siloxane (Si-O-Si) bonds.[5] This can occur in two primary ways:

-

Self-Condensation: Two silanediol molecules react with each other to form a dimer, releasing a molecule of water. This process continues, leading to the formation of linear or cyclic oligomers and, ultimately, a cross-linked polymer network.[6]

-

Surface Condensation: The silanol groups of the hydrolyzed PFDMS react with hydroxyl groups present on the substrate surface (e.g., glass, silica, metal oxides) to form covalent Si-O-Substrate bonds. This is the critical step for grafting the fluorinated coating to the material.

The interplay between these condensation pathways determines the structure and thickness of the final film.

Below is a diagram illustrating the complete hydrolysis and initial condensation pathway.

Caption: Reaction pathway for PFDMS hydrolysis and condensation.

Key Factors Influencing Reaction Kinetics and Film Quality

The efficiency of the hydrolysis and condensation reactions is not absolute and is governed by several environmental and chemical factors.

| Factor | Influence on Hydrolysis and Condensation | Rationale |

| Water Concentration | Crucial for initiating and completing the hydrolysis. Stoichiometric or slight excess is optimal. | Water is a primary reactant. Insufficient water leads to incomplete hydrolysis and poor film formation. Gross excess can lead to bulk polymerization in solution rather than on the surface.[7] |

| pH (Catalysis) | Reaction rates are minimal around neutral pH and are catalyzed by both acid and base.[8] | Under acidic conditions, protonation of the chlorine atom makes it a better leaving group. Under basic conditions, the hydroxide ion is a stronger nucleophile than water, accelerating the attack on the silicon atom.[8][9] |

| Solvent System | The solvent must solubilize the PFDMS without reacting with it. Anhydrous organic solvents are typically used. | Protic solvents (like alcohols) can compete with water in reacting with the chlorosilane. The solvent's polarity can also influence the stability of reaction intermediates. |

| Temperature | Higher temperatures generally increase the rate of both hydrolysis and condensation. | Provides the necessary activation energy for the reactions. However, excessively high temperatures can lead to uncontrolled polymerization and disordered film growth.[10] |

| Substrate Preparation | The density of hydroxyl groups on the substrate surface is critical for covalent attachment. | Surfaces must be clean and activated (e.g., via plasma or piranha treatment) to ensure a high concentration of reactive -OH sites for condensation. |

Experimental Protocol: In-Situ Monitoring of PFDMS Hydrolysis

To ensure scientific integrity, a self-validating protocol is essential for studying the hydrolysis kinetics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, allowing for the direct observation of the chemical species involved.

Objective: To monitor the conversion of PFDMS to its hydrolyzed forms over time.

Materials & Equipment:

-

This compound (PFDMS)

-

Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Deuterated water (D₂O)

-

NMR Spectrometer (¹H, ¹³C, ²⁹Si capabilities)

-

Anhydrous glassware, syringes

Step-by-Step Methodology:

-

Preparation of PFDMS Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of PFDMS in the anhydrous deuterated solvent at a known concentration (e.g., 10% w/w).

-

Initial NMR Spectrum: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra of the pure PFDMS solution. This serves as the time-zero (t=0) reference.

-

Initiation of Hydrolysis: Using a microsyringe, add a stoichiometric amount of D₂O to the NMR tube containing the PFDMS solution. The use of D₂O allows for monitoring without interfering with ¹H NMR signals.

-

Kinetic Monitoring: Immediately after adding D₂O, begin acquiring NMR spectra at regular time intervals.

-

¹H NMR: Monitor the disappearance of the signal corresponding to the methyl protons adjacent to the Si-Cl₂ group and the appearance of new signals for methyl protons adjacent to Si(OD)Cl and Si(OD)₂ groups.

-

²⁹Si NMR: This is the most direct method. Track the shift in the silicon resonance from the dichlorosilane environment to the silanol and siloxane environments.[11]

-

-

Data Analysis: Integrate the relevant peaks in the sequential spectra to quantify the concentration of the reactant, intermediates, and products as a function of time. Plot these concentrations to determine the reaction kinetics.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for kinetic analysis of PFDMS hydrolysis.

Conclusion

The hydrolysis of this compound is a fundamental and critical process for the formation of high-performance fluorous coatings. It proceeds through a well-defined, stepwise mechanism involving the sequential conversion of Si-Cl bonds to reactive Si-OH groups, which subsequently condense to form a stable, cross-linked polysiloxane network. The success of any surface modification protocol using PFDMS hinges on the precise control of reaction parameters such as water concentration, pH, and temperature. The methodologies outlined in this guide provide a robust framework for researchers to not only understand this vital mechanism but also to reliably control and validate their surface engineering processes, leading to materials with superior and durable hydrophobic and oleophobic properties.

References

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate . Available at: [Link]

-

Fluorinated Siloxane Polymers Formed by Cyclization of Trifluorovinyl Aryl Ethers with Tunable Properties - ACS Publications . Available at: [Link]

-

Synthesis and characterization of novel polysiloxane-grafted fluoropolymers1 - Shoichet Lab - University of Toronto . Available at: [Link]

- US20160274272A1 - Fluorinated siloxanes and methods for their preparation - Google Patents.

-

Theoretical study of the hydrolysis of chlorosilane - ResearchGate . Available at: [Link]

-

Chemistry - Hydrolysis - Silicones Europe . Available at: [Link]

-

Synthesis of Some Fluorinated Phenylmethylsiloxane Polymers and Characterization of Their Surface Properties - ProQuest . Available at: [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications . Available at: [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or . Available at: [Link]

- US6472468B1 - Fluorinated polysiloxane, making method, and fiber or fabric treating agent composition - Google Patents.

-

Hydrolysis of Diphenyldichlorosilane | Journal of the American Chemical Society . Available at: [Link]

-

Dichlorosilane - Wikipedia . Available at: [Link]

-

What is Hydrolysis Resistance? - Circular Rubber Platform . Available at: [Link]

-

This compound - the NIST WebBook . Available at: [Link]

-

Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory - PMC - PubMed Central . Available at: [Link]

-

Full article: Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents . Available at: [Link]

-

This compound | C11H7Cl2F17Si - PubChem . Available at: [Link]

-

Effect of Fluorosilicone Rubber on Mechanical Properties, Dielectric Breakdown Strength and Hydrophobicity of Methyl Vinyl Silicone Rubber - MDPI . Available at: [Link]

-

Fluorosilicone rubber product selection guide | Dow . Available at: [Link]

-

Fluorosilicone - Fluorinated Silicones | MN Rubber . Available at: [Link]

-

Fluorosilicone vs. Silicone: the Major Differences You Need to Know . Available at: [Link]

Sources

- 1. This compound CAS#: 3102-79-2 [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C11H7Cl2F17Si | CID 137826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dichlorosilane - Wikipedia [en.wikipedia.org]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. benchchem.com [benchchem.com]

- 10. Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane, a prominent member of the perfluoroalkylsilane family, is a critical surface modifying agent, imparting hydrophobicity and oleophobicity to a variety of substrates.[1] Its utility in research and advanced material applications is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. In the absence of extensive quantitative solubility data in public literature, this document emphasizes the foundational chemical principles governing its solubility, offers qualitative guidance based on analogous compounds, and presents a detailed, field-proven experimental protocol for determining its solubility. Furthermore, this guide addresses the critical aspect of solvent reactivity, providing a framework for appropriate solvent selection to ensure experimental integrity.

Introduction: The Dichotomy of a Functional Molecule

1H,1H,2H,H-Perfluorodecylmethyldichlorosilane (CAS No. 3102-79-2) possesses a molecular structure defined by two key functional regions: a long, highly fluorinated perfluorodecyl chain and a reactive methyldichlorosilyl head group.[2][3] This duality dictates its physical and chemical properties. The perfluorinated tail is responsible for the low surface energy, hydrophobicity, and lipophobicity of the coatings it forms. The dichlorosilyl group provides the reactive site for covalent attachment to hydroxyl-bearing surfaces.

Understanding the solubility of this compound is paramount for its effective application. Proper dissolution is the first step in achieving uniform and reproducible surface modifications. The choice of solvent not only impacts the solubility but also the stability of the silane and the kinetics of its subsequent reactions.

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[4]

-

The Role of the Perfluorinated Chain: The long C8F17 chain is non-polar and exhibits weak van der Waals forces. This "fluorous" character makes the molecule both hydrophobic (water-repelling) and lipophobic (oil-repelling).[5] Consequently, it is expected to have limited solubility in highly polar protic solvents like water and alcohols, and also in non-fluorinated, non-polar hydrocarbon solvents.

-

The Dichlorosilyl Head Group: The silicon-chlorine bonds are polar, introducing a degree of polarity to the molecule. However, this is largely overshadowed by the long, non-polar fluorinated tail.

-

Solvent Selection Rationale: Based on these structural features, optimal solvents for this compound are anticipated to be aprotic and have low to moderate polarity. Solvents that can effectively solvate the long fluorinated chain without reacting with the chlorosilyl group are ideal.

Qualitative Solubility and Solvent Compatibility

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale and Remarks |

| Aprotic Non-Polar | Toluene, Hexane, Cyclohexane | Likely Soluble to Miscible | These solvents can effectively solvate the long perfluorinated tail. Toluene is a particularly good candidate.[1][7] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble to Miscible | The polarity of these solvents is compatible with the overall low polarity of the silane. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Likely Soluble to Miscible | THF is a common solvent for similar silanes.[1][7] However, ethers can potentially interact with the Lewis acidic silicon center. |

| Polar Aprotic | Acetone, Acetonitrile | Potentially Lower Solubility | The higher polarity of these solvents may lead to less favorable interactions with the non-polar fluorinated chain. |

| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Insoluble and Reactive | Reacts rapidly with protic solvents to form hydrogen chloride and siloxanes.[1] This is a chemical reaction, not dissolution. |

| Other Reactive Solvents | Dimethyl Sulfoxide (DMSO) | Reactive | Dichlorosilanes can undergo unexpected reactions with DMSO.[8][9] |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust "shake-flask" method for determining the thermodynamic solubility of this compound, adapted for a moisture-sensitive compound.

Materials and Equipment

-

This compound

-

Anhydrous organic solvents of interest

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Gas-tight syringes

-

Syringe filters (0.22 µm, PTFE)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantification

Experimental Workflow

Figure 1: Experimental workflow for solubility determination of a moisture-sensitive silane.

Step-by-Step Methodology

-

Preparation (under inert atmosphere):

-

To a series of pre-weighed glass vials, add an excess amount of this compound. The presence of undissolved solid is crucial for ensuring saturation.

-

Using a gas-tight syringe, add a precise volume of the desired anhydrous organic solvent to each vial.

-

Immediately cap the vials tightly with PTFE-lined screw caps. If not in a glovebox, purge the headspace with an inert gas before sealing.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach thermodynamic equilibrium. A preliminary kinetics study is recommended to determine the optimal equilibration time (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe, ensuring no solid particles are disturbed.

-

Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry vial for analysis. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Analyze the filtered solution using a pre-calibrated GC or HPLC method to determine the concentration of the dissolved silane.

-

The solubility is then expressed in appropriate units, such as g/L or mol/L.

-

Causality in Experimental Design

-

Inert Atmosphere: The use of an inert atmosphere is non-negotiable. This compound is highly susceptible to hydrolysis by atmospheric moisture, which would lead to the formation of siloxanes and HCl, altering the chemical nature of the solute and yielding inaccurate solubility data.[1]

-

Anhydrous Solvents: For the same reason, all solvents must be rigorously dried before use. The presence of water will consume the silane, leading to an underestimation of its true solubility.

-

Thermodynamic Equilibrium: Agitation and a sufficient equilibration time are essential to ensure that the measured concentration represents the true thermodynamic solubility and not a kinetically limited value.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and accurately known temperature throughout the experiment is critical for reproducibility.

-

Filtration: Filtration is a mandatory step to ensure that the analyzed solution is free of any undissolved solid, which would artificially inflate the measured solubility.

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter for its successful application in surface modification and materials science. While quantitative data is sparse, a strong understanding of its chemical structure allows for rational solvent selection. This guide provides a theoretical framework and a robust experimental protocol to empower researchers to determine the solubility in their solvents of interest. The principles and methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data. Future work should focus on generating a comprehensive, publicly available database of quantitative solubility data for this and other important perfluoroalkylsilanes across a wide range of organic solvents.

References

-

LookChem. (n.d.). 1H,1H,2H,2H-perfluorodecyltrichlorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. Retrieved from [Link]

-

SpringerLink. (n.d.). Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]

Sources

- 1. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]

- 2. This compound | C11H7Cl2F17Si | CID 137826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane

Introduction

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane (F-DCS) is a fluorinated organosilane with the chemical formula C11H7Cl2F17Si.[1] Its unique molecular structure, featuring a long, inert perfluorinated tail and a reactive dichlorosilane headgroup, makes it a valuable compound for creating highly durable and low-energy surfaces. These properties are leveraged in applications ranging from hydrophobic and oleophobic coatings to anti-sticking layers in microelectromechanical systems (MEMS). For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability and decomposition pathways of F-DCS is paramount for ensuring its effective and safe use in various applications. This in-depth technical guide provides a comprehensive overview of the thermal behavior of F-DCS, including its stability limits, decomposition mechanisms, and the analytical techniques used for its characterization.

Molecular Structure and Physicochemical Properties

The F-DCS molecule possesses a distinct amphiphilic character. The perfluorodecyl chain provides a non-polar, low surface energy component, while the methyldichlorosilyl group is highly polar and reactive, particularly towards hydroxyl-bearing surfaces.

| Property | Value |

| Chemical Formula | C11H7Cl2F17Si |

| Molecular Weight | 561.13 g/mol [1] |

| CAS Number | 3102-79-2 |

| Boiling Point | 478-480 K |

The robust carbon-fluorine bonds in the perfluoroalkyl chain are responsible for the compound's high thermal and chemical resistance. In contrast, the silicon-chlorine bonds in the headgroup are susceptible to hydrolysis and can react with surface hydroxyl groups to form stable siloxane bonds.

Thermal Stability Assessment: A Multi-faceted Approach

The thermal stability of F-DCS is not a single data point but rather a complex interplay of factors including the surrounding atmosphere, the physical state of the material (bulk vs. monolayer), and the presence of reactive species. A comprehensive assessment of its thermal behavior necessitates the use of advanced analytical techniques.

Experimental Workflow for Thermal Analysis

A logical and systematic workflow is crucial for accurately characterizing the thermal stability and decomposition of F-DCS. The following diagram illustrates a typical experimental approach:

Caption: A typical experimental workflow for the thermal analysis of F-DCS.

Key Experimental Protocols

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which F-DCS begins to decompose and to quantify the mass loss as a function of temperature.

-

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of F-DCS into a TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant weight loss begins.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

-

Methodology:

-

Place a small, accurately weighed sample (2-5 mg) of F-DCS into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the cell at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Endothermic peaks typically correspond to melting or boiling, while exothermic peaks can indicate decomposition or polymerization.

-

3. Evolved Gas Analysis (EGA): TGA-MS and Pyrolysis-GC-MS

-

Objective: To identify the volatile products released during the thermal decomposition of F-DCS.

-

Methodology (TGA-MS):

-

Perform a TGA experiment as described above.

-

The outlet gas stream from the TGA is directly introduced into the ion source of a mass spectrometer via a heated transfer line.

-

The mass spectrometer continuously analyzes the evolved gases, providing real-time information on the identity of the decomposition products as a function of temperature.[2]

-

-

Methodology (Pyrolysis-GC-MS):

-

A small amount of the F-DCS sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature (pyrolysis) in an inert atmosphere.

-

The volatile pyrolysis products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification.[3][4][5][6]

-

Thermal Decomposition Pathways of F-DCS

The thermal decomposition of this compound is a complex process involving the cleavage of multiple bonds. Based on the known chemistry of organochlorosilanes and perfluorinated compounds, a plausible decomposition mechanism can be proposed.

The decomposition is likely initiated at the weakest bonds in the molecule, which are the Si-Cl and C-C bonds in the alkyl spacer. The strong C-F bonds in the perfluorinated tail require significantly more energy to break.

Sources

- 1. Investigation of Hybrid Films Based on Fluorinated Silica Materials Prepared by Sol–Gel Processing [mdpi.com]

- 2. eag.com [eag.com]

- 3. Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC-MS | Sciety [sciety.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

A Technical Guide to the Ascendant Role of Fluorinated Dichlorosilanes in Advanced Material Science

Abstract

The strategic incorporation of fluorine into organosilicon compounds has consistently unlocked new frontiers in material science. Fluorinated dichlorosilanes represent a pivotal class of precursors, merging the robust inorganic backbone of silicon with the unique physicochemical properties of fluorine. This guide provides an in-depth technical exploration of these compounds, moving beyond a simple survey to offer a causal analysis of their synthesis, properties, and applications. We will dissect the mechanisms that make these molecules indispensable as precursors for low-dielectric constant films, robust protective coatings, and functionalized surfaces. This document is intended for researchers and material scientists, providing both foundational knowledge and detailed, field-proven protocols to accelerate innovation.

Introduction: The Fluorine Advantage in Silane Chemistry

Dichlorosilanes (H₂SiCl₂) are foundational precursors in the semiconductor industry, primarily for the deposition of silicon-based films like silicon nitride.[1] The introduction of fluorine atoms onto the silicon precursor, either directly or on organic substituents, imparts a suite of transformative properties rooted in the high electronegativity and low polarizability of the Carbon-Fluorine bond.

Key advantages conferred by fluorination include:

-

Reduced Dielectric Constant (k): The incorporation of fluorine into silicon oxide or nitride films lowers the overall film polarizability, which is critical for fabricating interlayer dielectrics in advanced integrated circuits to reduce signal delay and power consumption.

-

Enhanced Thermal and Chemical Stability: The strength of Si-F and C-F bonds leads to materials with superior resistance to thermal degradation and attack from corrosive chemicals, a crucial attribute for protective coatings and components used in harsh manufacturing environments.[2][3]

-

Hydrophobicity and Oleophobicity: Fluorinated chains exhibit low surface energy, creating surfaces that are highly repellent to both water and oils.[4][5] This is leveraged in applications ranging from self-cleaning coatings to anti-fouling and anti-smudge surfaces.[5][6]

-

Modified Reactivity: The presence of fluorine influences the reactivity of the Si-Cl bonds, which can be tuned for specific deposition processes like Chemical Vapor Deposition (CVD), enabling better control over film growth and properties.

This guide will explore how these fundamental advantages are practically realized in cutting-edge material science applications.

Synthesis and Precursor Engineering

The synthesis of fluorinated dichlorosilanes is not a monolithic process. The choice of synthetic route is dictated by the desired molecular architecture—whether fluorine is directly bonded to silicon or part of an organic side chain.

Direct Fluorination and Halogen Exchange

For simpler molecules like difluorodichlorosilane (SiF₂Cl₂), a common method is the fluorination of a more readily available chlorosilane, such as silicon tetrachloride (SiCl₄) or dichlorosilane (H₂SiCl₂), using a fluorinating agent like antimony trifluoride (SbF₃).[7]

The general reaction is: 3 SiH₂Cl₂ + 2 SbF₃ → 3 SiH₂F₂ + 2 SbCl₃[7]

The causality here is a straightforward halogen exchange driven by the thermodynamic favorability of forming the Sb-Cl bond. Control over stoichiometry and reaction conditions is critical to manage the degree of fluorination and avoid mixtures of products.

Synthesis of Organo-Fluorinated Dichlorosilanes

For more complex precursors, where fluorinated alkyl or aryl groups are attached to the silicon atom, direct synthesis methods analogous to the Müller-Rochow process are employed.[8][9] This involves reacting elemental silicon with a fluorinated organic chloride in the presence of a copper catalyst.

A conceptual workflow for this synthesis is outlined below.

Caption: Figure 1: Conceptual Workflow for Organo-Fluorinated Dichlorosilane Synthesis.

This process allows for the creation of precursors like fluorinated diphenyl dichlorosilane, which can then be used to build more complex fluorinated siloxanes and polymers.[10]

Core Application: Semiconductor Manufacturing

The relentless drive for miniaturization and increased performance in microelectronics makes the unique properties of fluorinated materials indispensable.[2][11] Fluorinated dichlorosilanes are central to this, primarily as precursors for depositing thin films with tailored properties.

Low-k Dielectric Films

As transistor dimensions shrink, the insulating layers (dielectrics) between metal interconnects must have a very low dielectric constant (k) to prevent capacitive coupling, which causes signal delays and increases power consumption.[12] Doping silicon dioxide (SiO₂) with fluorine, creating fluorinated silica glass (SiOF), effectively reduces the k-value.

The introduction of fluorine decreases polarizability in two ways:

-

Replacing Si-O bonds with Si-F bonds: The Si-F bond is less polarizable than the Si-O bond.

-

Inducing structural changes: Fluorine incorporation can increase the free volume within the silica network, effectively lowering the material's density and, consequently, its dielectric constant.

Fluorinated dichlorosilanes can be used in CVD processes, often with an oxygen source like N₂O or O₂, to deposit these films directly.

Fluorinated Silicon Nitride (SiNₓ:F) Films

Conventional silicon nitride (SiNₓ) films, typically deposited from dichlorosilane and ammonia, are vital as passivation layers and etch stops.[1][13][14] However, they often contain significant amounts of hydrogen (Si-H and N-H bonds), which can create charge trapping sites and degrade device performance.[3]

Incorporating fluorine into the film by adding a fluorine source during deposition—or by using a fluorinated silane precursor—offers a solution. It is believed that fluorine preferentially bonds with silicon, either preventing the formation of Si-H bonds or replacing them with more stable Si-F bonds.[15] This results in films with lower hydrogen content, improved thermal stability, and enhanced dielectric properties.

| Property | Standard SiNₓ (from SiH₂Cl₂/NH₃) | Fluorinated SiNₓ:F (PECVD) | Rationale for Improvement |

| Hydrogen Content | High (e.g., 25-35 at.%) | Low (e.g., < 4 at.%)[3] | Fluorine's high affinity for silicon displaces hydrogen, forming stronger Si-F bonds.[15] |